molecular formula C15H14BrClN2O3S B2654263 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine CAS No. 2034273-90-8

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine

Cat. No.: B2654263
CAS No.: 2034273-90-8
M. Wt: 417.7
InChI Key: KSQSLHMLIBPMFC-UHFFFAOYSA-N
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Description

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-bromophenylsulfonyl group and linked via an ether bridge to a 3-chloropyridine moiety. The bromine and chlorine substituents enhance lipophilicity and electronic effects, which may influence binding affinity or reactivity in biological or synthetic contexts.

Properties

IUPAC Name

4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c16-11-1-3-13(4-2-11)23(20,21)19-8-6-12(10-19)22-15-5-7-18-9-14(15)17/h1-5,7,9,12H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQSLHMLIBPMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 4-bromobenzenesulfonyl chloride under basic conditions.

    Attachment of the Chloropyridine Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with 3-chloropyridine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((1-((4-bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine exhibit significant anticancer properties. For instance, research on pyridines and their derivatives suggests that they can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival .

G Protein-Coupled Receptor Modulation

The compound may act as a modulator for G protein-coupled receptors (GPCRs), which are crucial in various physiological processes. Specifically, compounds that target GPCRs have been explored for their potential in treating metabolic disorders, including type 2 diabetes, by enhancing insulin secretion and promoting incretin release .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, which is beneficial for creating complex molecules efficiently . This method has been highlighted in recent research focused on drug design and development.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of compounds like this compound). SAR studies help identify the functional groups responsible for biological activity, guiding modifications that enhance potency and selectivity against specific targets .

Case Study 1: Anticancer Screening

In a recent screening study involving various derivatives of pyridine compounds, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further development .

Case Study 2: GPCR Agonist Development

Another study explored the application of this compound as a GPR119 agonist. The findings suggested that it could stimulate glucose-dependent insulin release in vitro, showcasing its promise as a therapeutic agent for managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine involves its interaction with specific molecular targets. The bromophenyl sulfonyl group and the chloropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one ()

  • Key Differences :
    • The target compound lacks the pyrimidine-tri-one core and methoxy-substituted phenyl groups present in this analogue.
    • Both share a 4-bromophenyl group, but the target’s sulfonyl-pyrrolidine moiety introduces distinct steric and electronic properties compared to the ketone-linked propane chain in .
  • Synthesis : employs Claisen–Schmidt condensation and Michael addition, whereas the target compound’s synthesis likely involves sulfonylation of pyrrolidine followed by nucleophilic substitution to attach the chloropyridine.

Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7) ()

  • Key Differences: This compound features a pyrrolidine ring substituted with a chlorophenyl-alkenyl chain, whereas the target compound uses a sulfonyl group and ether bridge.
  • Physical Properties : NIST data for (e.g., boiling point: 3270.00) suggests high thermal stability, which may contrast with the target compound’s properties due to its sulfonyl and pyridine groups .

Fluorinated Chromenone Derivatives ()

  • Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Key Differences:
  • The target compound lacks the fluorinated chromenone and pyrazolo-pyrimidine systems but shares halogenated aromatic rings (Cl vs. F).
  • Fluorine’s higher electronegativity in may enhance metabolic stability compared to bromine/chlorine in the target.

Data Table: Comparative Analysis

Property Target Compound Compound Compound Compound (Example 64)
Core Structure Pyrrolidine + chloropyridine Pyrimidine-tri-one Pyrrolidine + alkenyl chain Pyrazolo-pyrimidine + chromenone
Halogen Substituents 4-Bromo, 3-chloro 4-Bromo 4-Chloro 3-Fluoro, 5-fluoro
Key Functional Groups Sulfonyl, ether Ketone, methoxy Alkenyl Fluorophenyl, ester
Synthetic Method Likely sulfonylation + SNAr Claisen–Schmidt + Michael Not specified Pd-catalyzed cross-coupling
Potential Applications Medicinal chemistry Not specified Industrial uses (NIST data) Anticancer (patent context)

Research Findings and Implications

  • Biological Activity : Fluorinated compounds () often exhibit enhanced bioavailability over chlorinated/brominated analogues, suggesting the target compound may require optimization for drug-like properties .
  • Thermal Stability: The high boiling point reported for (3270.00) contrasts with the target’s unknown stability, highlighting the need for experimental validation .

Biological Activity

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms underlying its pharmacological effects.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Bromophenylsulfonyl Group : Sulfonylation reactions using sulfonyl chlorides are commonly employed.
  • Coupling with the Chloropyridine : Nucleophilic substitution reactions facilitate the attachment of the pyrrolidine moiety to the chloropyridine structure.

These synthetic pathways are crucial for optimizing yield and purity, employing techniques such as recrystallization and chromatography to refine the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate enzyme activity, leading to various therapeutic effects. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating conditions like cancer or bacterial infections.
  • Receptor Binding : It may bind to specific receptors, altering signaling pathways associated with disease states.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain chloropyridine derivatives possess potent antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar bioactivity .

Antimicrobial Properties

Compounds with a similar structural framework have been evaluated for their antimicrobial activity. For example, studies have reported moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that this compound could also possess antimicrobial properties worthy of investigation.

Enzyme Inhibition Studies

Recent findings indicate that compounds containing sulfonamide functionalities exhibit significant enzyme inhibition activities. For example, several synthesized compounds demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE), which are critical targets in drug development for treating conditions like Alzheimer's disease and gastric ulcers .

Case Study 1: Antitumor Activity

A study focused on a series of chloropyridine derivatives reported that one derivative exhibited an IC50 value comparable to established chemotherapeutic agents, indicating potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, a related compound showed promising results against a range of bacterial strains, highlighting the potential for developing new antimicrobial therapies based on this structural template .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine and pyrimidine derivatives known for their bioactivity:

Compound TypeBiological ActivityReference
Pyrrolidine DerivativesAnticancer and antimicrobial
Pyrimidine DerivativesAntiproliferative
Bromophenylsulfonyl CompoundsEnzyme inhibition

This comparative analysis underscores the unique pharmacological profile of this compound.

Q & A

Q. What are the key synthetic strategies for preparing 4-((1-((4-bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-chloropyridine?

The synthesis typically involves:

  • Sulfonylation of pyrrolidine : Reacting 1-(4-bromophenyl)pyrrolidine with a sulfonyl chloride agent (e.g., 4-chloropyridine-3-sulfonyl chloride) under basic conditions to form the sulfonamide intermediate .
  • Coupling of chloropyridine : Introducing the 3-chloropyridine moiety via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling .
  • Purification : Use of column chromatography or recrystallization to isolate the final compound, with purity verified by HPLC (>99%) .

Q. How is the compound structurally characterized in academic research?

Common methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry of the sulfonyl and chloropyridine groups .
  • IR spectroscopy : Peaks at ~1350–1150 cm1^{-1} confirm sulfonyl (S=O) stretching .
  • X-ray crystallography : Resolves spatial arrangement, as seen in analogous compounds like 2-amino-4-(4-chlorophenyl)pyridine derivatives .

Q. What are the reactivity trends of the bromophenyl and chloropyridine substituents?

  • Bromophenyl group : Electron-withdrawing nature activates the pyridine ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .
  • 3-Chloropyridine : The chlorine atom at position 3 directs electrophilic substitution to position 4, enabling further functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

  • Modify pyrrolidine substituents : Fluoropropyl or methyl groups on pyrrolidine (e.g., as in ) enhance lipophilicity and target binding .
  • Vary halogen positions : Replace 4-bromo with 2,4-dichloro (as in ) to test impact on cytotoxicity or enzyme inhibition .
  • Assay design : Use kinase inhibition or cytotoxicity assays (e.g., HEK cell viability) to quantify activity changes .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme inhibition : The sulfonamide group may coordinate with catalytic residues in enzymes (e.g., carbonic anhydrase), as seen in structurally related sulfonamide inhibitors .
  • Cytotoxicity pathways : Evaluate mitochondrial membrane potential disruption or ROS generation using flow cytometry .

Q. How to resolve contradictions in reported synthetic yields or biological data?

  • Variable reaction conditions : Optimize catalysts (e.g., Pd vs. Cu) and solvents (DMF vs. toluene) to improve reproducibility .
  • Analytical validation : Cross-validate purity using multiple techniques (e.g., LC-MS, elemental analysis) .
  • Biological replicates : Conduct dose-response curves in triplicate to account for cell-line variability .

Q. What safety protocols are critical for handling intermediates like sulfonyl chlorides?

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive sulfonyl chlorides .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Storage : Keep intermediates under inert gas (N2_2) at –20°C to prevent decomposition .

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